molecular formula C12H9BrClN3 B5075960 2-bromo-N-[(2-chlorophenyl)diazenyl]aniline

2-bromo-N-[(2-chlorophenyl)diazenyl]aniline

Cat. No.: B5075960
M. Wt: 310.58 g/mol
InChI Key: ZANLVRKLYGUKTO-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-chlorophenyl)diazenyl]aniline is an aromatic azo compound characterized by the presence of a bromine atom, a chlorine atom, and a diazenyl group attached to an aniline moiety Azo compounds are known for their vivid colors and are widely used in dyeing processes

Properties

IUPAC Name

2-bromo-N-[(2-chlorophenyl)diazenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3/c13-9-5-1-3-7-11(9)15-17-16-12-8-4-2-6-10(12)14/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANLVRKLYGUKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=NC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-chlorophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-bromoaniline in an alkaline medium to yield the desired azo compound.

Reaction Conditions:

    Azo Coupling:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Substituted aniline derivatives

Scientific Research Applications

2-bromo-N-[(2-chlorophenyl)diazenyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-chlorophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(2-methylphenyl)diazenyl]aniline
  • 2-chloro-N-[(2-bromophenyl)diazenyl]aniline
  • 2-bromo-N-[(2-nitrophenyl)diazenyl]aniline

Uniqueness

2-bromo-N-[(2-chlorophenyl)diazenyl]aniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological properties. The combination of these substituents with the azo group makes it a versatile compound for various applications, distinguishing it from other similar azo compounds.

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